molecular formula C9H10ClNO2 B3116409 3-((3-Chlorophenyl)amino)propanoic acid CAS No. 21617-14-1

3-((3-Chlorophenyl)amino)propanoic acid

Cat. No.: B3116409
CAS No.: 21617-14-1
M. Wt: 199.63 g/mol
InChI Key: YHXKNYLHVMSFKC-UHFFFAOYSA-N
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Description

3-((3-Chlorophenyl)amino)propanoic acid is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of propanoic acid, where the amino group is substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chlorophenyl)amino)propanoic acid typically involves the reaction of 3-chlorophenylamine with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction. The intermediate product, 3-((3-chlorophenyl)amino)propanenitrile, is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((3-Chlorophenyl)amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-((3-Chlorophenyl)amino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((3-Chlorophenyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Chlorophenyl)amino)propanoic acid
  • 3-((2-Chlorophenyl)amino)propanoic acid
  • 3-((4-Hydroxyphenyl)amino)propanoic acid

Uniqueness

3-((3-Chlorophenyl)amino)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

3-((3-Chlorophenyl)amino)propanoic acid, also known as 3-amino-3-(3-chlorophenyl)propanoic acid, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C10H12ClN O2, characterized by the presence of a chlorinated phenyl group attached to an amino acid backbone. This structural configuration is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. The compound's mechanism involves disrupting cellular processes in bacteria, which is essential for their survival and replication .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, derivatives of related compounds have demonstrated significant cytotoxicity against cancer cell lines such as HeLa cells. The IC50 values for these derivatives ranged from 0.69 μM to 11 μM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Table 1 summarizes the anticancer activity of various derivatives:

Compound DerivativeCell LineIC50 (μM)Reference
Compound AHeLa0.69
Compound BA54911
DoxorubicinHeLa2.29

The exact mechanism of action for this compound involves interaction with specific molecular targets and pathways. It is believed to act as an inhibitor or activator of certain enzymes that are crucial in cell signaling and metabolism. This interaction can lead to altered gene expression and cellular responses that contribute to its anticancer and antimicrobial effects.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of various derivatives on A549 non-small cell lung cancer cells. The results indicated that certain compounds significantly reduced cell viability while displaying selective toxicity towards cancerous cells without affecting normal Vero cells .
  • Antimicrobial Screening : Another study assessed the antimicrobial activity against WHO priority pathogens, demonstrating that the compound could effectively target multidrug-resistant strains . This highlights its potential role in addressing antibiotic resistance.

Safety and Toxicology

While exploring its biological activities, safety assessments are crucial. The compound has been classified as harmful by inhalation and contact with skin, necessitating appropriate safety measures during handling .

Applications in Research and Medicine

This compound serves as a valuable building block in peptide synthesis, drug development, and biochemical research. Its unique properties allow researchers to design new therapeutic agents targeting various diseases .

Properties

IUPAC Name

3-(3-chloroanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-2-1-3-8(6-7)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXKNYLHVMSFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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